![molecular formula C12H28N2O8S3 B14344911 Bis[(3-amino-3-carboxypropyl)(dimethyl)sulfanium] sulfate CAS No. 91921-25-4](/img/structure/B14344911.png)
Bis[(3-amino-3-carboxypropyl)(dimethyl)sulfanium] sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis[(3-amino-3-carboxypropyl)(dimethyl)sulfanium] sulfate is a chemical compound with the molecular formula C₁₂H₂₈N₂O₈S₃. It is characterized by the presence of sulfonium groups, which are sulfur-containing cations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis[(3-amino-3-carboxypropyl)(dimethyl)sulfanium] sulfate typically involves the reaction of dimethyl sulfide with 3-amino-3-carboxypropyl groups under controlled conditions. The reaction is carried out in the presence of a suitable oxidizing agent to facilitate the formation of the sulfonium ion. The reaction conditions, such as temperature, pH, and solvent, are optimized to ensure high yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability of the production process. The compound is then purified using techniques such as crystallization or chromatography to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions
Bis[(3-amino-3-carboxypropyl)(dimethyl)sulfanium] sulfate undergoes various chemical reactions, including:
Oxidation: The sulfonium group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other sulfur-containing derivatives.
Substitution: The amino and carboxypropyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, alcohols, thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Bis[(3-amino-3-carboxypropyl)(dimethyl)sulfanium] sulfate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its therapeutic potential in treating certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Bis[(3-amino-3-carboxypropyl)(dimethyl)sulfanium] sulfate involves its interaction with molecular targets such as enzymes and proteins. The sulfonium group can form covalent bonds with nucleophilic sites on these targets, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Trimethylsulfonium iodide
- Dimethylsulfonium methyl sulfate
- S-adenosylmethionine
Uniqueness
Bis[(3-amino-3-carboxypropyl)(dimethyl)sulfanium] sulfate is unique due to its specific combination of amino, carboxypropyl, and sulfonium groups. This combination imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry .
Propriétés
Numéro CAS |
91921-25-4 |
|---|---|
Formule moléculaire |
C12H28N2O8S3 |
Poids moléculaire |
424.6 g/mol |
Nom IUPAC |
(3-amino-3-carboxypropyl)-dimethylsulfanium;sulfate |
InChI |
InChI=1S/2C6H13NO2S.H2O4S/c2*1-10(2)4-3-5(7)6(8)9;1-5(2,3)4/h2*5H,3-4,7H2,1-2H3;(H2,1,2,3,4) |
Clé InChI |
JGOIESNNIPSQAT-UHFFFAOYSA-N |
SMILES canonique |
C[S+](C)CCC(C(=O)O)N.C[S+](C)CCC(C(=O)O)N.[O-]S(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


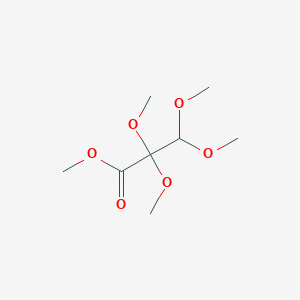
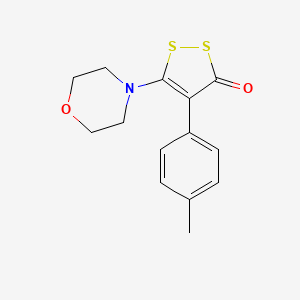
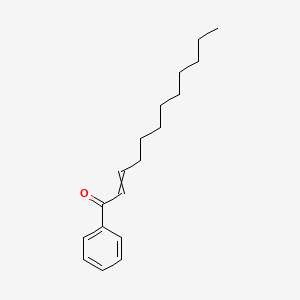
![Dimethyl 2-[(4-methoxyphenyl)methylidene]butanedioate](/img/structure/B14344857.png)
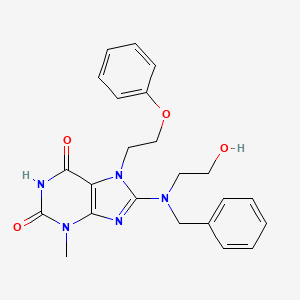

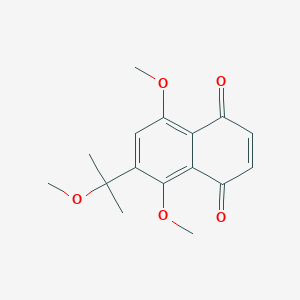
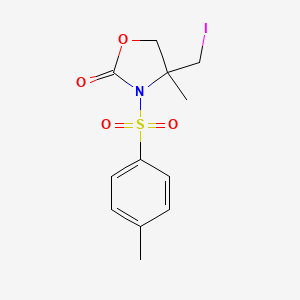
![2,2'-[(4-Amino-6-chloro-1,3-phenylene)disulfonyl]di(ethan-1-ol)](/img/structure/B14344893.png)
![2-[(4-Methoxyphenyl)(phenyl)methyl]propane-1,3-diol](/img/structure/B14344900.png)
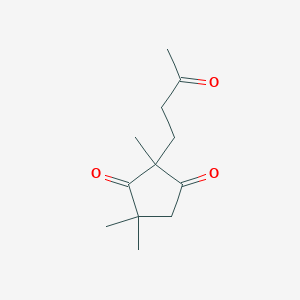

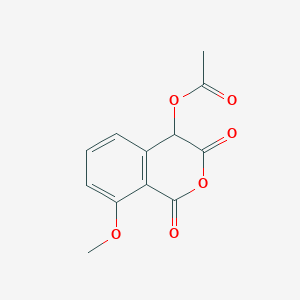
![2-[(2-Methyloxiran-2-yl)methyl]oxolane](/img/structure/B14344909.png)
